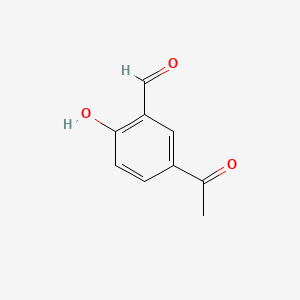

5-Acetylsalicylaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

5-acetyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZKDSMJNITUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218945 | |

| Record name | 5-Acetylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68840-08-4 | |

| Record name | 5-Acetyl-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68840-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetylsalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068840084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetylsalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Acetylsalicylaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24HF2E4ZAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation

Phytochemical Investigations

5-Acetylsalicylaldehyde is a naturally occurring phenolic compound that has been identified through phytochemical studies of the plant species Senecio graveolens, a member of the Asteraceae family. nih.govscispace.com It was reported as a novel acetophenone (B1666503) derivative isolated from this plant. nih.gov The isolation of this compound from S. graveolens was part of broader investigations into the plant's chemical constituents. scispace.comresearchgate.net

During these phytochemical analyses, this compound was isolated alongside several other known and novel compounds. scispace.comscielo.org.bo Research on the hydroalcoholic extract of the plant's aerial parts led to the identification of a group of compounds, including this compound. thieme-connect.comresearchgate.net

**Table 1: Compounds Isolated from *Senecio graveolens***

| Compound Name | Class |

|---|---|

| This compound | Acetophenone Derivative |

| 4-Hydroxy-3-(3'-hydroxyisopentyl)acetophenone | Acetophenone Derivative |

| Dihydroeuparin | Benzofuran |

| 4-Hydroxy-3-(isopenten-2-yl)acetophenone | Acetophenone Derivative |

| 3-Hydroxy-2,2-dimethyl-6-acetylchromane | Chromane (B1220400) |

This table lists compounds that have been co-isolated from Senecio graveolens during phytochemical investigations. scispace.comresearchgate.netscielo.org.bo

Scientific studies have confirmed the presence of this compound in the aerial parts of Senecio graveolens. scielo.org.boscribd.comscielo.org.bo This indicates that the compound is distributed in the upper portions of the plant, which typically include the stems, leaves, and flowers. The analysis of ethanolic and hydroalcoholic extracts from these parts has consistently revealed this compound as one of the chemical constituents. thieme-connect.comresearchgate.net Its discovery was alongside another derivative, 4-hydroxy-3-(3'-hydroxyisopentyl)acetophenone, which was also found in the aerial parts. scielo.org.boscribd.com

The family Asteraceae, to which Senecio graveolens belongs, is known for its chemical diversity. Related acetophenone compounds have also been extracted from other species within this family, such as the common sunflower, Helianthus annuus L. nih.gov Phytochemical investigation of Helianthus annuus has led to the isolation of several novel acetophenone glucosides. researchgate.net These compounds, while structurally different from this compound, belong to the same broad class of acetophenones. nih.govresearchgate.net

Helianthus annuus is also a rich source of other classes of chemical compounds, including flavonoids, alkaloids, and various terpenoids, highlighting the diverse metabolic profile of the Asteraceae family. mdpi.com

**Table 2: Related Acetophenone Glucosides from *Helianthus annuus***

| Compound Name |

|---|

| 4-hydroxy-3-(2′-hydroxy-3′-methyl-1′-butenyl) acetophenone-1′-O-β-d-glucopyranoside |

| 4-hydroxy-3-((Z)-3′-hydroxy-3′-methyl-1′-butenyl) acetophenone-8-O-β-D-glucopyranoside |

| 4,6-hydroxy-3-((Z)-3′-hydroxy-3′-methyl-1′-butenyl) acetophenone-8-O-β-D-glucopyranoside |

| 4-hydroxy-3-((Z)-3′-hydroxy-3′-methyl-1′-butenyl) acetophenone-6-O-β-D-glucopyranoside |

This table showcases acetophenone glucosides isolated from Helianthus annuus, demonstrating related chemical structures within the Asteraceae family. researchgate.net

Synthetic Methodologies for 5 Acetylsalicylaldehyde

De Novo Chemical Synthesis Routes

The direct introduction of a formyl group onto an acetophenone (B1666503) backbone represents a primary strategy for the synthesis of 5-acetylsalicylaldehyde. This is typically achieved through regioselective ortho-formylation of 4-hydroxyacetophenone.

Regioselective ortho-Formylation of Acetophenones

The critical step in synthesizing this compound from 4-hydroxyacetophenone is the regioselective introduction of a formyl group at the position ortho to the hydroxyl group. Several classical and modern formylation reactions have been employed for this purpose, with varying degrees of success in terms of yield and selectivity.

One effective method involves the use of paraformaldehyde in the presence of magnesium dichloride and triethylamine (B128534). This method provides exclusive ortho-formylation of phenols. mdma.chorgsyn.org In a specific application of this method, this compound was synthesized from 4-hydroxyacetophenone. The reaction involves heating a mixture of the phenolic derivative, paraformaldehyde, anhydrous magnesium dichloride, and dry triethylamine in a suitable solvent like acetonitrile (B52724) mdma.ch.

Another approach is the Fries rearrangement of O-acetylsalicylaldehyde's precursor, 2-(acetoxy)-benzaldehyde. A patent describes the synthesis of 5-acetyl-2-hydroxy-benzaldehyde by reacting 2-(acetoxy)-benzaldehyde with a Lewis acid like anhydrous aluminum trichloride (B1173362) in a solvent such as dichloromethane (B109758) patsnap.com.

The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent, is a classical method for the ortho-formylation of phenols. sciforum.net The reaction is typically carried out in glycerol (B35011) or acetic acid. ecu.edu While the Duff reaction is known for its ortho-selectivity with phenols, yields can be modest, often in the range of 15-20%. ecu.edu Modifications using trifluoroacetic acid instead of acetic acid have been explored to improve yields and control selectivity. ecu.edu

The Reimer-Tiemann reaction offers another route for the ortho-formylation of phenols. This reaction employs chloroform (B151607) in a basic aqueous solution. wikipedia.orgallen.in The reactive species is dichlorocarbene (B158193), which preferentially attacks the phenoxide ring at the ortho position. wikipedia.org However, the Reimer-Tiemann reaction can sometimes lead to a mixture of ortho and para isomers, and yields can be variable. acs.orggoogle.com

Synthesis of Key Intermediates and Analogues

The synthesis of key intermediates is a fundamental aspect of multi-step organic synthesis. In the context of compounds related to this compound, the preparation of O-acetylsalicylaldehyde is particularly noteworthy.

O-Acetylsalicylaldehyde Synthesis and Related Pathways

O-acetylsalicylaldehyde is a crucial intermediate, especially in the synthesis of coumarins via the Perkin reaction. sciforum.netchemcess.com It is typically synthesized from salicylaldehyde (B1680747).

The most common method for the preparation of O-acetylsalicylaldehyde involves the reaction of salicylaldehyde with acetic anhydride (B1165640). vaia.com This reaction is often carried out in the presence of a weak base, such as sodium acetate (B1210297), which acts as a catalyst. chemcess.comsci-hub.se The reaction involves the acylation of the phenolic hydroxyl group of salicylaldehyde.

In the context of the Perkin reaction for coumarin (B35378) synthesis, salicylaldehyde is heated with acetic anhydride and an alkali metal acetate (like sodium acetate). google.com The molar ratio of the reactants can influence the yield of the subsequent cyclized product. For instance, using about 1.5 to 3 moles of acetic anhydride per mole of salicylaldehyde is often preferred. google.com The reaction temperature is typically elevated, up to around 200°C. google.com While O-acetylsalicylaldehyde is an intermediate in this process, its isolation can be performed before the cyclization to coumarin. For example, O-acetylsalicylaldehyde can be prepared with a near-quantitative yield by reacting salicylaldehyde with acetic anhydride in the presence of a catalytic amount of a base, followed by purification patsnap.com.

Reactivity and Derivatization Studies of 5 Acetylsalicylaldehyde

Transformation of the Acetyl Moiety

The acetyl group, a ketone functionality, attached to the aromatic ring of 5-acetylsalicylaldehyde offers a reactive site for various chemical modifications. While specific studies focusing solely on the acetyl group transformation of this particular molecule are not extensively detailed in the provided search results, general reactions of aryl ketones can be inferred. These include, but are not limited to, reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation to form an ester), and reactions at the alpha-carbon, such as halogenation or condensation reactions. The presence of the activating hydroxyl group and the deactivating aldehyde group on the same aromatic ring would influence the reactivity of the acetyl group compared to simpler acetophenones.

Reactions of the Aldehyde Functionality

The aldehyde group of this compound is a primary site for a multitude of chemical reactions. It readily participates in condensation reactions, a key step in the synthesis of various heterocyclic compounds and other derivatives. cymitquimica.com For instance, the aldehyde can react with amines to form Schiff bases, as will be discussed in a later section.

Furthermore, the aldehyde functionality can undergo oxidation to a carboxylic acid or reduction to a primary alcohol. It is a crucial component in various name reactions, such as the Perkin reaction for the synthesis of coumarin (B35378) derivatives. stackexchange.comresearchgate.netchemcess.com The electronic environment of the benzene (B151609) ring, influenced by the acetyl and hydroxyl substituents, modulates the electrophilicity of the aldehyde's carbonyl carbon, thereby affecting its reaction kinetics and pathways.

Condensation Reactions and Cyclization Pathways

The multiple functional groups of this compound allow for a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic structures. These reactions often involve the interplay between the aldehyde, acetyl, and hydroxyl groups.

Intramolecular Perkin Reaction Mechanisms (e.g., involving O-acetylsalicylaldehyde)

The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated carboxylic acids, and when applied to salicylaldehyde (B1680747) derivatives, it can lead to the formation of coumarins. stackexchange.comresearchgate.net The mechanism for coumarin formation from salicylaldehyde is understood to proceed through an intramolecular Perkin reaction, where O-acetylsalicylaldehyde is a key intermediate. sciforum.netsci-hub.se

The process begins with the acylation of the phenolic hydroxyl group of salicylaldehyde with an acid anhydride (B1165640), such as acetic anhydride, in the presence of a weak base like sodium acetate (B1210297) or triethylamine (B128534), to form O-acetylsalicylaldehyde. sciforum.netsci-hub.se This intermediate then undergoes an intramolecular aldol-type condensation. The base abstracts a proton from the methyl group of the acetyl moiety, generating a carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde group, leading to a cyclic intermediate. Subsequent dehydration of this intermediate results in the formation of the coumarin ring system. sciforum.net Studies have shown that O-acetylsalicylaldehyde, when treated with a base like triethylamine, yields coumarin as the sole product, providing direct evidence for this intramolecular pathway. sciforum.net

Synthesis of Advanced Derivatives

The unique structural features of this compound make it an excellent starting material for the synthesis of more complex and functionally rich molecules, particularly Schiff base ligands.

Schiff Base Ligand Synthesis

Schiff bases are compounds containing an imine or azomethine group (-C=N-), typically formed by the condensation of a primary amine with an aldehyde or a ketone. The aldehyde functionality of this compound readily reacts with primary amines to form Schiff bases. ijcce.ac.irresearchgate.netbohrium.comdergipark.org.trppj.org.ly These reactions are generally straightforward, often requiring simple mixing of the reactants in a suitable solvent, sometimes with gentle heating.

The resulting Schiff bases derived from this compound are of significant interest because they can act as chelating ligands for various metal ions. bohrium.comdergipark.org.tr The presence of the phenolic hydroxyl group and the imine nitrogen atom in strategic positions allows for the formation of stable coordination complexes with transition metals. The acetyl group can also participate in coordination or be further modified to introduce additional donor atoms, leading to polydentate ligands. The synthesis of these Schiff base ligands and their subsequent metal complexes is a prominent area of research, with applications in catalysis and materials science. ijcce.ac.irbohrium.comdergipark.org.tr

Other Structurally Modified Analogues

The reactivity of this compound is not limited to the reactions previously described. Its bifunctional nature, possessing both a reactive aldehyde and a methyl ketone group in addition to a phenolic hydroxyl group, makes it a versatile precursor for a wide array of structurally diverse analogues. Researchers have utilized this compound as a building block for the synthesis of various heterocyclic and non-heterocyclic scaffolds through a range of chemical transformations. These modifications often aim to explore the impact of structural variation on the molecule's properties. The primary classes of these analogues include Schiff bases, chalcones and their subsequent heterocyclic derivatives like pyrazolines, and fused ring systems such as coumarins and chromenes.

Schiff Base Analogues

Schiff bases, or azomethines, are a prominent class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or a ketone. ajgreenchem.comderpharmachemica.com The aldehyde group of this compound readily undergoes nucleophilic addition with a primary amine to form an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine or Schiff base. ajgreenchem.com This reaction is reversible and generally catalyzed by either acid or base. ajgreenchem.com

A variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a diverse library of this compound-derived Schiff bases. mdpi.com For instance, reactions with substituted anilines or amino acids lead to the formation of complex structures where the core of this compound is appended with different functional moieties. uobaghdad.edu.iq The imine group (-C=N-) in these compounds is a key structural feature, and its presence is often critical to their observed chemical properties. ajgreenchem.com

Table 1: Synthesis of Schiff Base Analogues from this compound

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Resulting Analogue (General Structure) | Reaction Type |

| This compound | Primary Amine (R-NH₂) | 5-Acetyl-2-hydroxy-N-alkyl/aryl-benzylideneamine | Condensation |

Note: R can represent a wide variety of alkyl, aryl, or heterocyclic groups.

Chalcone (B49325) and Pyrazoline Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are synthesized in the laboratory via the Claisen-Schmidt condensation. youtube.comrasayanjournal.co.in This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) or another suitable ketone. youtube.comniscpr.res.in In this context, this compound serves as the aromatic aldehyde component, reacting with various substituted acetophenones to yield the corresponding chalcone derivatives. These chalcones possess a characteristic α,β-unsaturated carbonyl system that is susceptible to further chemical modifications. youtube.com

One of the most significant transformations of chalcones is their conversion into pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. thepharmajournal.com The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines, typically in a suitable solvent like ethanol (B145695) and often with a catalytic amount of acid like acetic acid, leads to cyclization via a Michael addition followed by intramolecular condensation to form the stable 4,5-dihydropyrazole, or pyrazoline, ring. thepharmajournal.comnih.govdergipark.org.tr This two-step process, starting from this compound, allows for the creation of complex heterocyclic structures. elifesciences.org

Table 2: Synthesis of Chalcone and Pyrazoline Analogues

| Starting Material | Reagent(s) | Intermediate/Final Product | Reaction Type |

| This compound + Ar-CO-CH₃ | Base (e.g., NaOH, KOH) | 1-(Aryl)-3-(5-acetyl-2-hydroxyphenyl)prop-2-en-1-one (Chalcone) | Claisen-Schmidt Condensation |

| Chalcone (from above) | Hydrazine Hydrate (NH₂NH₂) | 2-(3-(Aryl)-4,5-dihydro-1H-pyrazol-5-yl)-4-acetylphenol (Pyrazoline) | Cyclization |

Note: Ar represents a substituted or unsubstituted aryl group.

Coumarin and Chromene Analogues

Coumarins (2H-1-benzopyran-2-ones) are a large class of phenolic substances found in many plants. researchgate.net Their synthesis can be achieved through several methods starting from phenols or salicylaldehydes. The Knoevenagel condensation is a widely used method for synthesizing coumarin derivatives, involving the reaction of a salicylaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst. nih.gov this compound can be utilized in such reactions to produce 6-acetyl-substituted coumarin derivatives. Another classical method is the Perkin synthesis, where historical studies have shown that O-acetylsalicylaldehyde can undergo an intramolecular aldol-type condensation to form the coumarin ring, providing a pathway from salicylaldehyde derivatives. ekb.eg

Beyond coumarins, other chromene derivatives can also be synthesized. Chromenes feature a pyran ring fused to a benzene ring. uobaghdad.edu.iq Organocatalytic domino reactions, such as the oxa-Michael/aldol reaction between a substituted salicylaldehyde and an electron-deficient olefin (like β-nitrostyrene), can produce various 3-substituted 2-phenyl-2H-chromene derivatives in high yields. nih.gov Furthermore, multicomponent reactions involving salicylaldehydes, malononitrile, and other reagents can lead to complex polycyclic chromene structures like 2-imino-2H-chromene-3-carbonitrile derivatives. mdpi.comresearchgate.net

Table 3: Synthesis of Coumarin and Chromene Analogues

| Starting Material | Reagent(s) | Resulting Analogue (General Structure) | Common Reaction Name |

| This compound | Active Methylene Compound (e.g., Diethyl Malonate) + Base | 6-Acetyl-coumarin-3-carboxylate derivative | Knoevenagel Condensation |

| This compound | β-Nitrostyrene + Organocatalyst | 6-Acetyl-3-nitro-2-phenyl-2H-chromene | Domino Oxa-Michael/Aldol |

| This compound | Malononitrile + Base | 2-Amino-6-acetyl-4H-chromene-3-carbonitrile | Multicomponent Reaction |

Other Heterocyclic Ring Systems

The versatility of this compound as a synthon extends to the formation of other important heterocyclic systems, often through multicomponent reactions (MCRs). researchgate.netmdpi.comacsgcipr.org MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and synthetic steps. mdpi.comacsgcipr.org

Pyrimidines: Pyrimidine derivatives can be synthesized via reactions like the Biginelli reaction or similar one-pot, three-component condensations. niscpr.res.in In a typical approach, an aldehyde (this compound), a compound with an active methylene group (like ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative react to form a dihydropyrimidine. niscpr.res.inresearchgate.net

Isoxazoles: Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. youtube.comnih.gov A common synthetic route involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com The chalcones derived from this compound can be considered α,β-unsaturated ketones, which can be converted into 1,3-diketone precursors. These precursors can then undergo cyclocondensation with hydroxylamine to yield 3,5-disubstituted isoxazoles bearing the 5-acetyl-2-hydroxyphenyl moiety. mdpi.comorganic-chemistry.orgscielo.br

Table 4: Synthesis of Other Heterocyclic Analogues

| Starting Material / Precursor | Reagent(s) | Resulting Heterocycle (General Structure) | Reaction Type |

| This compound | β-Ketoester + Urea/Thiourea | 6-Acetyl-dihydropyrimidine derivative | Multicomponent Reaction (e.g., Biginelli) |

| Chalcone from this compound | Hydroxylamine (via 1,3-diketone intermediate) | 3-(Aryl)-5-(5-acetyl-2-hydroxyphenyl)isoxazole | Cyclocondensation |

Spectroscopic and Structural Elucidation of 5 Acetylsalicylaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) within a molecule. For 5-acetylsalicylaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton.

The aldehydic proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, usually between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring will appear in the aromatic region (δ 6.5-8.5 ppm). Their specific chemical shifts and splitting patterns (coupling) provide information about their relative positions on the ring. The three protons of the methyl group (CH₃) in the acetyl moiety will appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm. The hydroxyl proton (-OH) signal can vary in position and may appear as a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet (s) |

| Aromatic H | 6.5 - 8.5 | Multiplet (m) |

| Acetyl CH₃ | ~2.5 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons are the most deshielded and will appear furthest downfield. The aldehydic carbonyl carbon (CHO) is typically found in the range of δ 190-200 ppm, while the ketone carbonyl carbon of the acetyl group (C=O) appears slightly more upfield, around δ 195-205 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield compared to the other aromatic carbons due to the oxygen's electronegativity. The carbon of the methyl group (CH₃) is the most shielded and will appear at the highest field, typically between δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C=O | 190 - 200 |

| Ketonic C=O | 195 - 205 |

| Aromatic C-OH | ~160 |

| Aromatic C | 110 - 150 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For instance, the signal for the methyl protons in the ¹H NMR spectrum would correlate with the methyl carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity involving quaternary (non-protonated) carbons, such as the carbonyl carbons and the substituted aromatic carbons. For example, the methyl protons would show a correlation to the ketonic carbonyl carbon, and the aldehydic proton would show correlations to nearby aromatic carbons.

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The presence of two carbonyl groups would be confirmed by strong absorption bands in the region of 1650-1750 cm⁻¹. The C=O stretch of the aromatic aldehyde is typically found around 1700-1730 cm⁻¹, while the C=O stretch of the acetyl group (ketone) would appear in a similar region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and aldehydic protons would appear around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹ (often as a pair of peaks), respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |

| Aldehyde C-H | C-H Stretch | 2700 - 2900 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aldehyde C=O | C=O Stretch | 1700 - 1730 |

| Ketone C=O | C=O Stretch | 1680 - 1715 |

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Conjugated systems, such as the aromatic ring and carbonyl groups in this compound, absorb UV or visible light, promoting electrons to higher energy orbitals. The spectrum typically shows one or more absorption bands, with the wavelength of maximum absorbance (λmax) being characteristic of the electronic structure. The presence of the benzene (B151609) ring, aldehyde, and ketone functional groups, all in conjugation, would be expected to result in strong UV absorptions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (164.0473 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₉H₈O₃).

In addition to the molecular ion peak, the mass spectrum would also display a series of fragment ion peaks, which result from the breakdown of the molecular ion. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the acetyl group (CH₃CO), the formyl group (CHO), or a methyl radical (CH₃).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₉H₈O₃⁺ | 164.0473 |

| [M-CH₃]⁺ | C₈H₅O₃⁺ | 149.0239 |

| [M-CHO]⁺ | C₈H₇O₂⁺ | 135.0446 |

X-ray Crystallography for Structural Determination

The molecular structure of salicylaldehyde (B1680747) derivatives is significantly influenced by the nature of the substituent groups. In many Schiff base derivatives of salicylaldehyde, an intramolecular hydrogen bond is observed between the phenolic hydroxyl group and the imine nitrogen atom. researchgate.net This interaction plays a crucial role in the planarity and conformational stability of the molecule.

The crystal packing of these derivatives is dictated by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and other weaker van der Waals forces. nih.gov For instance, in the crystal structure of 4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid, a Schiff base derived from a salicylaldehyde analog, molecules form dimers in the solid state through intermolecular hydrogen bonds between the carboxylic acid groups. derpharmachemica.com

Detailed crystallographic data for a selection of salicylaldehyde derivatives are presented in the interactive tables below, showcasing the typical structural parameters determined by X-ray diffraction.

Interactive Data Table: Crystallographic Data for Salicylaldehyde Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid | Monoclinic | P21/c | 28.5763 | 6.8690 | 6.1235 | 90 | 94.411 | 90 | derpharmachemica.com |

| (E)-N-benzylideneaniline | Monoclinic | P21/n | - | - | - | - | - | - | sphinxsai.com |

| (E)-5-(diethylamino)-2-((phenylimino)methyl)phenol | Orthorhombic | P212121 | - | - | - | - | - | - | sphinxsai.com |

| 4-((E)-(2-hydroxy-5-nitrobenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Monoclinic | P21/c | 12.5298 | 10.4289 | 14.8814 | 90 | 104.593 | 90 |

Interactive Data Table: Selected Bond Lengths and Angles for a Salicylaldehyde Schiff Base Derivative

| Parameter | 4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid |

| Bond Lengths (Å) | |

| C-Br | 1.903(3) |

| C=N | 1.285(4) |

| C-O (phenolic) | 1.352(4) |

| C-O (carboxylic) | 1.258(4), 1.312(4) |

| Bond Angles (°) | |

| C-C-Br | 119.0(2) |

| C-C=N | 121.5(3) |

| C-N=C | 122.2(3) |

| O-C-C (phenolic) | 121.1(3) |

| O-C=O (carboxylic) | 123.1(3) |

The analysis of these crystal structures reveals that the fundamental salicylaldehyde framework provides a robust scaffold, while the peripheral functional groups dictate the specific intermolecular interactions and resulting crystal packing motifs. The planarity of the aromatic ring and the Schiff base moiety is a common feature, often stabilized by intramolecular hydrogen bonding. The diversity in crystal systems and space groups highlights the sensitivity of the solid-state arrangement to subtle changes in molecular structure.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of organic compounds. numberanalytics.comnumberanalytics.com It offers a balance of accuracy and computational efficiency, making it suitable for studying molecules like 5-acetylsalicylaldehyde. google.comd-nb.info DFT calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic signatures. numberanalytics.comjournaleras.com

The first step in most computational studies is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. arxiv.org For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles. e3s-conferences.org DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly used to obtain a reliable optimized geometry. researchgate.netirjweb.com The resulting structural parameters can be compared with experimental data, often from X-ray crystallography, to validate the computational model. researchgate.net

Table 1: Selected Calculated Geometric Parameters for this compound This table presents hypothetical yet representative data based on typical DFT calculations for similar phenolic compounds. The values serve as an illustration of the parameters obtained from geometry optimization.

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (aldehyde) | 1.22 | |

| C=O (acetyl) | 1.24 | |

| C-OH (phenolic) | 1.35 | |

| C-C (aromatic ring avg.) | 1.40 | |

| **Bond Angles (°) ** | ||

| C-C-O (aldehyde) | 123.5 | |

| C-C-O (acetyl) | 120.1 | |

| C-C-OH (phenolic) | 119.8 | |

| Dihedral Angles (°) | ||

| O=C-C=C (aldehyde) | 180.0 | |

| O=C-C=C (acetyl) | ~30.0 (indicating some out-of-plane twist) |

Once the geometry is optimized, DFT can be used to calculate various electronic properties that are crucial for predicting reactivity. irjweb.com Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.comirjweb.com

Another important tool is the Molecular Electrostatic Potential (MEP) map. dergipark.org.trresearchgate.net The MEP illustrates the charge distribution across the molecule, using a color scale to show electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. researchgate.net For this compound, the MEP would highlight the electronegative oxygen atoms of the hydroxyl, aldehyde, and acetyl groups as sites susceptible to electrophilic attack, while the aromatic protons and aldehydic proton would appear as electron-deficient regions. dergipark.org.tr These calculations help predict how the molecule will interact with other reagents or biological receptors. researchgate.net

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for this compound This table contains hypothetical data representative of DFT calculations for illustrative purposes.

| Property | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.70 | Indicates chemical reactivity and stability; a larger gap implies higher stability. irjweb.com |

| Electronegativity (χ) | 4.15 | Measures the power of an atom or group to attract electrons. irjweb.com |

| Chemical Hardness (η) | 2.35 | Measures resistance to change in electron distribution. irjweb.com |

| Electrophilicity Index (ω) | 3.66 | Quantifies the electrophilic character of a molecule. irjweb.com |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for elucidating reaction mechanisms, providing a step-by-step view of how reactants are transformed into products. numberanalytics.comwalisongo.ac.id By mapping the potential energy surface, chemists can identify transition states, intermediates, and the energy barriers associated with each step. numberanalytics.com For reactions involving this compound, such as the synthesis of Schiff bases, DFT calculations can model the entire reaction pathway. scirp.orgnih.gov For instance, in the condensation reaction with a primary amine, computations can confirm the formation of a carbinolamine intermediate and the subsequent dehydration step, determining which step is rate-limiting by comparing the activation energies. webofproceedings.orgnih.gov This level of detail is often difficult to obtain through experimental means alone. mdpi.comresearchgate.net

Molecular Docking Studies of this compound Derivatives (e.g., Tyrosinase interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for screening potential inhibitors. mdpi.comnih.gov Derivatives of this compound, particularly Schiff bases, have been investigated as inhibitors of tyrosinase, an enzyme central to melanin (B1238610) production and a target for treating hyperpigmentation. fums.ac.irresearchgate.netnih.gov

Table 3: Example Molecular Docking Results for a this compound Schiff Base Derivative with Tyrosinase This table presents hypothetical data to illustrate the typical output of a molecular docking study.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| This compound-Aniline Schiff Base | -7.8 | HIS263, HIS259 | Coordination with Copper ions |

| ASN260 | Hydrogen Bond | ||

| VAL283, PHE264 | Hydrophobic/π-π Stacking | ||

| Kojic Acid (Standard Inhibitor) | -5.9 | HIS263, HIS259 | Coordination with Copper ions |

Application of Computational Methods in Ligand Design

The insights gained from quantum chemical calculations and molecular docking studies are foundational for rational ligand design. nih.govrsc.org By understanding the structure-activity relationships (SAR) at a molecular level, chemists can intelligently modify a lead compound like this compound to enhance its desired properties. nih.gov

For example, if docking studies show that a larger substituent at a specific position could form additional hydrophobic interactions within the tyrosinase active site, new derivatives can be proposed. preprints.org Electronic structure calculations (HOMO-LUMO, MEP) can help predict how modifications will alter the molecule's reactivity and binding characteristics. dergipark.org.tr For instance, adding electron-donating or electron-withdrawing groups to the aromatic ring can tune the electronic properties of the Schiff base, potentially improving its ability to chelate the copper ions in the tyrosinase active site and thus increase its inhibitory potency. nih.govrsc.org This iterative cycle of computational prediction followed by experimental synthesis and testing accelerates the discovery of more effective enzyme inhibitors. mdpi.com

Coordination Chemistry and Metal Complexation of 5 Acetylsalicylaldehyde Derived Ligands

Principles of Ligand Design for Metal Binding

The design of ligands for specific metal binding is a cornerstone of coordination chemistry. numberanalytics.com It involves the strategic selection of donor atoms, the construction of a suitable molecular framework, and the consideration of steric and electronic effects to achieve desired coordination geometries and complex stabilities.

Chelation Behavior of Salicylaldehyde-Based Ligands

Salicylaldehyde (B1680747) and its derivatives are fundamental building blocks for chelating ligands due to the presence of a hydroxyl group ortho to an aldehyde. tandfonline.com This arrangement facilitates the formation of stable six-membered chelate rings upon coordination to a metal ion, where the phenolic oxygen and the aldehydic or iminic nitrogen (in the case of Schiff bases) act as donor atoms. japsonline.commdpi.com The deprotonation of the phenolic hydroxyl group upon complexation is a common feature, leading to the formation of anionic ligands that form strong bonds with metal cations. japsonline.com The resulting metal complexes often exhibit enhanced stability due to the chelate effect. The versatility of salicylaldehyde-based ligands is further enhanced by the ease with which substituents can be introduced onto the aromatic ring, allowing for the fine-tuning of the ligand's electronic and steric properties and, consequently, the properties of the resulting metal complexes. tandfonline.commdpi.com

The chelation in these ligands typically involves the formation of a coordinate covalent bond between the lone pair of electrons on the donor atoms (oxygen and nitrogen) and the vacant d-orbitals of the transition metal ion. libretexts.org This interaction leads to the formation of a stable coordination compound. numberanalytics.com The number and type of donor atoms in the ligand determine its denticity, which can range from monodentate to polydentate. fiveable.me Salicylaldehyde-derived Schiff bases are often bidentate or tetradentate, capable of forming multiple coordinate bonds with a single metal ion. japsonline.comresearchgate.net

Design of Salen-Type and Related Schiff Base Ligands

Salen-type ligands, which are tetradentate Schiff bases typically derived from the condensation of two equivalents of a salicylaldehyde derivative and one equivalent of a diamine, are of significant interest in coordination chemistry. researchgate.netniscpr.res.inresearchgate.net The resulting N2O2 donor set provides a planar or near-planar coordination environment that can readily accommodate a variety of metal ions. The structure of the diamine bridge can be varied to control the flexibility and geometry of the resulting metal complex. For instance, using ethylenediamine (B42938) results in a flexible ligand, while using a more rigid diamine like o-phenylenediamine (B120857) can lead to more constrained complex geometries.

The design of these ligands can be tailored for specific applications. For example, introducing electron-withdrawing or electron-donating groups at the 5-position of the salicylaldehyde ring can modulate the electronic properties of the ligand and the resulting metal complex. This "push-pull" effect can influence the photophysical properties of the complexes. mdpi.com The synthetic flexibility of Schiff base chemistry allows for the creation of a vast library of ligands with diverse steric and electronic properties, making them highly valuable in the development of new metal-based materials and catalysts. tandfonline.comnih.gov The template effect, where a metal ion directs the condensation reaction to form a specific ligand, is also a powerful tool in the synthesis of these complexes. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-acetylsalicylaldehyde-derived ligands is typically achieved through the reaction of a metal salt with the pre-formed ligand or via a one-pot template synthesis where the ligand is formed in situ in the presence of the metal ion. mdpi.comsysrevpharm.org The choice of solvent and reaction conditions can influence the final product.

Transition Metal Complexes (e.g., Cu, Fe, Zn, Ti, Mn, V, Co, Ru, Rh)

A wide range of transition metals have been successfully complexed with ligands derived from salicylaldehyde and its derivatives, including those from this compound. nih.govbohrium.com

Copper(II) Complexes: Copper(II) complexes of salicylaldehyde-based ligands are widely studied. nih.gov They often adopt square planar or distorted square pyramidal geometries. japsonline.commdpi.com The synthesis of these complexes is generally straightforward, involving the reaction of a copper(II) salt with the Schiff base ligand in a suitable solvent. nih.gov

Iron(II/III) Complexes: Iron complexes with these ligands have been synthesized and characterized. nih.govijcce.ac.ir The oxidation state of the iron can be influenced by the ligand environment and the reaction conditions.

Zinc(II) Complexes: Zinc(II) complexes are of interest due to their potential applications in fluorescence and as catalysts. nih.govacs.org These d10 complexes are typically diamagnetic and can exhibit various coordination geometries, including tetrahedral and square pyramidal. sapub.org

Cobalt(II/III) Complexes: Cobalt complexes in both +2 and +3 oxidation states have been prepared. japsonline.comijcce.ac.irscirp.org The geometry of Co(II) complexes can vary from tetrahedral to octahedral, while Co(III) complexes are typically octahedral. scirp.org

Manganese(II/III) Complexes: Manganese complexes with salicylaldehyde-derived ligands have been synthesized and their magnetic and catalytic properties investigated. researchgate.netscirp.org

Vanadium Complexes: Vanadyl (VO2+) complexes with Schiff base ligands are known and often exhibit a square pyramidal geometry. researchgate.net

Ruthenium and Rhodium Complexes: While less common, complexes of precious metals like ruthenium and rhodium with these types of ligands have also been reported, often in the context of catalysis or medicinal chemistry. ijcce.ac.ir

Table 1: Examples of Transition Metal Complexes with Salicylaldehyde-Derived Ligands

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Reference(s) |

| Copper (Cu) | +2 | Square Planar, Square Pyramidal | japsonline.com, nih.gov, mdpi.com |

| Iron (Fe) | +2, +3 | Octahedral, Square Pyramidal | ijcce.ac.ir, nih.gov |

| Zinc (Zn) | +2 | Tetrahedral, Square Pyramidal | nih.gov, sapub.org, acs.org |

| Cobalt (Co) | +2, +3 | Tetrahedral, Octahedral | japsonline.com, scirp.org, ijcce.ac.ir |

| Manganese (Mn) | +2, +3 | Octahedral, Square Pyramidal | scirp.org, researchgate.net |

| Vanadium (V) | +4 (as VO2+) | Square Pyramidal | researchgate.net |

| Ruthenium (Ru) | +2, +3 | Octahedral | ijcce.ac.ir |

Structural Characterization of Coordination Compounds (e.g., Spectroscopic, X-ray)

A combination of spectroscopic techniques and X-ray crystallography is essential for the unambiguous characterization of these metal complexes. researchgate.netnih.govijcce.ac.irresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The disappearance of the phenolic O-H stretching band and a shift in the C=N (azomethine) stretching frequency upon complexation are key indicators of ligand coordination. scirp.orgresearchgate.net Shifts in the C-O stretching vibration also provide evidence of coordination through the phenolic oxygen. scirp.org

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and the ligand-to-metal or metal-to-ligand charge transfer bands. nih.govresearchgate.net These spectra can help in determining the coordination geometry of the complex. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. researchgate.netdergipark.org.tr

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. ijcce.ac.ir

Table 2: Key Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Obtained | Reference(s) |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination (disappearance of O-H, shift in C=N and C-O stretches) | scirp.org, researchgate.net |

| UV-Visible Spectroscopy | Electronic transitions (d-d, charge transfer), information on coordination geometry | scirp.org, researchgate.net, nih.gov |

| NMR Spectroscopy | Ligand structure in diamagnetic complexes | researchgate.net, dergipark.org.tr |

| Mass Spectrometry | Molecular weight and composition | ijcce.ac.ir |

| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, coordination geometry | nih.gov, researchgate.net, researchgate.net, numberanalytics.com |

Electronic and Photophysical Properties of Metal Complexes

The electronic and photophysical properties of metal complexes derived from this compound are of growing interest for applications in areas such as optoelectronics and sensing. the-innovation.orgrsc.org The nature of the metal ion, the ligand structure, and the coordination geometry all play a crucial role in determining these properties.

The absorption spectra of these complexes are typically dominated by intense bands in the UV region, which are assigned to π-π* transitions within the aromatic rings and the C=N group of the ligand. nih.gov Lower energy bands in the visible region are often attributed to n-π* transitions of the azomethine group and ligand-to-metal charge transfer (LMCT) or d-d transitions. nih.gov

Some metal complexes of salicylaldehyde-derived ligands, particularly those with closed-shell metal ions like Zn(II), can exhibit fluorescence. nih.gov The emission properties, such as the wavelength and quantum yield, are highly sensitive to the substitution pattern on the salicylaldehyde ring and the nature of the diamine bridge in Salen-type ligands. nih.gov For instance, the introduction of substituents at the 3- and 5-positions of the salicylidene ring can enhance the fluorescence quantum yield. nih.gov The flexibility of the ligand framework can also impact the fluorescence lifetime through thermal fluctuations. nih.gov The coordination of a metal ion is often essential for fluorescence, as it can rigidify the ligand structure and reduce non-radiative decay pathways. nih.gov The electronic properties of substituents on the phenolate (B1203915) ring can also moderately alter the emission efficiency. nih.gov

Fluorescence Emission Studies (e.g., Zinc Salen Complexes)

The fluorescence properties of metal Salen complexes, particularly those involving redox-inactive metal ions like zinc(II), are of significant interest for developing photoactive materials. nih.gov The fundamental fluorescent unit, or fluorophore, is the salicylidene ring, which comprises the phenolate and azomethine groups. nih.govacs.org Complexation with a metal ion such as zinc is essential to achieve fluorescence. nih.govacs.org

Studies on zinc Salen complexes derived from substituted salicylaldehydes reveal that the emission wavelength is primarily determined by the salicylidene moiety, with the choice of metal ion having a minimal impact. nih.gov For instance, indium and aluminum Salen complexes with tert-butyl groups at the 3- and 5-positions exhibit emission wavelengths of 484 nm and 480 nm, respectively, which is comparable to the 472 nm observed for a similar zinc complex. nih.gov However, the emission efficiency, or quantum yield, is significantly influenced by the metal ion. nih.gov

Systematic structural modifications of zinc Salen complexes have shown that substituents on the phenolate ring play a critical role in determining emission efficiency. nih.govacs.org A key finding is the positive effect of substituents at the 3- and 5-positions of the phenolate. nih.govacs.org The quantum yields for zinc complexes can vary dramatically, from as low as 1.1% to as high as 21%, depending on the substitution pattern. acs.org This trend in quantum yields is not directly explained by HOMO-LUMO energy levels or redox potentials. acs.org Instead, the regiochemistry of the substituent is a crucial factor. nih.gov For example, placing a tert-butyl group at the 5-position of the salicylaldehyde unit in a zinc Salen complex results in a thermally more fluctuating ligand compared to placing it at the 3-position, which in turn affects the emission efficiency. nih.govacs.org

The emission wavelength maxima (in cm⁻¹) have been shown to be almost proportional to the difference between the oxidation and reduction peak potentials (E_ox - E_red). acs.org In addition to substituent effects, the solvent can also influence fluorescence. For example, a zinc Salen complex exhibited a moderate orange fluorescence emission at 597 nm in dichloromethane (B109758) (DCM), but a substantial enhancement with an emission at 593 nm was observed in tetrahydrofuran (B95107) (THF). mdpi.com

Fluorescence Properties of Selected Zinc(II) Schiff-Base Complexes

| Complex Type | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Zn(salphen) derivative | DCM | - | 597 | 0.07 | mdpi.com |

| Zn(salphen) derivative | THF | - | 593 | 0.24 | mdpi.com |

| Zn-Salen-Py | Methanol | 330 | 390, 470 | - | mdpi.com |

| Zn-Salen-Py | Methanol | 350 | 400, 491 | - | mdpi.com |

| Zn(L' 3,5-t-Bu) | Pyridine | 390 | - | 1.1% | acs.org |

| Zn(L 3,5-t-Bu) | Pyridine | 390 | - | 21% | acs.org |

Electrochemical Behavior

The electrochemical properties of metal complexes derived from this compound and related salicylaldehyde ligands are typically investigated using techniques like cyclic voltammetry (CV). mdpi.comanalis.com.my These studies provide insight into the redox processes involving the metal center and the ligand framework. mdpi.comanalis.com.my The redox behavior can be significantly altered by modifying the metal center and the surrounding ligands. analis.com.my

For example, the cyclic voltammogram of a manganese complex with a Schiff base ligand derived from salicylaldehyde (MnL) in CH₂Cl₂ shows two oxidation processes. mdpi.com The first is a nearly reversible wave at an anodic peak potential (E_p,a) of 0.58 V, corresponding to a one-electron oxidation that forms a mixed-valence Mn(II, III) species. mdpi.com The second is an irreversible wave at 0.895 V. mdpi.com In contrast, the corresponding copper (CuL) and cobalt (CoL) complexes each show only one irreversible oxidation process at 0.83 V and 0.782 V, respectively, which is attributed to the oxidation of the ligand itself. mdpi.com

The introduction of different substituents into the ligand architecture can also influence the electrochemical response. mdpi.com For instance, in a series of heteroligand metal complexes, 5-nitro-substituted derivatives showed a greater anodic shift in oxidation potential compared to 3,5-difluoro-substituted analogues, demonstrating the effect of electron-withdrawing groups. mdpi.com

The choice of solvent and supporting electrolyte is crucial for these studies. mdpi.comanalis.com.my The complexation of the metal to the ligand can be confirmed by shifts in the UV-Vis spectrum, and solubility studies help in selecting an appropriate solvent for electrochemical measurements. analis.com.my

Electrochemical Data for Selected Transition Metal Complexes

| Complex | Solvent | Process | Potential (V vs. Ag/AgCl) | Reversibility | Reference |

|---|---|---|---|---|---|

| MnL | CH₂Cl₂ | Oxidation (Mn(II)→Mn(II,III)) | 0.58 (Ep,a) | Nearly Reversible | mdpi.com |

| MnL | CH₂Cl₂ | Oxidation | 0.895 (Ep,a) | Irreversible | mdpi.com |

| CuL | CH₂Cl₂ | Oxidation (Ligand) | 0.83 (Ep,a) | Irreversible | mdpi.com |

| CoL | CH₂Cl₂ | Oxidation (Ligand) | 0.782 (Ep,a) | Irreversible | mdpi.com |

| Cu(II) Complex | - | Reduction (Cu(II)→Cu(I)) | 0.03 | Quasi-reversible | analis.com.my |

| Cu(II) Complex | - | Oxidation (Cu(I)→Cu(II)) | 0.75 | Quasi-reversible | analis.com.my |

| Fe(II) Complex | - | Oxidation (Fe(II)→Fe(III)) | -0.47 | Quasi-reversible | analis.com.my |

| Fe(II) Complex | - | Reduction (Fe(III)→Fe(II)) | -0.67 | Quasi-reversible | analis.com.my |

Influence of Ligand Architecture on Metal Center Reactivity

One critical aspect is the use of "redox non-innocent" ligands, where the ligand itself can participate in redox processes. wiley.comnih.govrsc.org Ligands derived from catechols or o-aminophenols can act as electron reservoirs, facilitating reactions such as oxidative additions on d⁰ metals or cross-coupling reactions without a formal change in the metal's oxidation state. rsc.org For example, a zirconium(IV) complex with a redox-active amidophenolate ligand was shown to facilitate the oxidative addition of molecular chlorine, with the oxidation occurring on the ligand rather than the metal. rsc.org The oxidation state of the ligand can also alter its coordination mode; a fully oxidized ligand may be planar due to sp²-hybridized donors, while a reduced form with sp³-hybridized donors allows for a more flexible chelate structure. nih.gov

The steric and electronic properties of substituents on the ligand also tune reactivity. researchgate.net In homogeneous catalysis, fine-tuning ligands is essential for achieving highly specific chemical transformations. researchgate.net Furthermore, the trans effect and trans influence play a significant role, especially in square planar complexes like those of Au(III). nih.gov The nature of the atoms in a chelating ligand determines the properties of the coordination sites trans to them, which are often the sites of substrate binding and transformation. nih.gov A ligand with a strong trans influence will weaken the bond to the ligand positioned opposite to it. nih.gov This principle can dictate reaction pathways, as seen in the cyclization of a gold(III) complex where the formation of a specific metallacycle was favored because it placed a ligand with a weaker trans influence opposite to a carbon-donor, creating a more stable arrangement. nih.gov This demonstrates how the inherent properties of the ligand architecture directly control the reactivity and stability of the metal center. nih.gov

Catalytic Applications and Catalysis Research

Organocatalytic Transformations involving 5-Acetylsalicylaldehyde

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a key area of green chemistry. sigmaaldrich.com These catalysts function without a metal center, offering advantages such as lower toxicity and sensitivity to air and moisture. sigmaaldrich.com While this compound is not typically the catalyst itself, it serves as a crucial substrate in various organocatalyzed reactions, leading to the formation of complex molecular architectures.

Recent research has highlighted the advancements in using organocatalysts for synthesizing a wide range of organic compounds with high selectivity and yields. nih.gov A notable transformation involving a salicylaldehyde (B1680747) derivative is the reaction with dimedone in acetic anhydride (B1165640), which yields tetrahydro- and octahydroxanthene derivatives. researchgate.net The mechanism and keto-enol forms of these products have been detailed using NMR spectroscopy. researchgate.net Such condensation reactions are prime candidates for organocatalytic approaches, where chiral organocatalysts could be employed to achieve enantioselective synthesis of xanthene structures. The development of artificial enzymes, which combine a protein scaffold with an organocatalytic moiety, further expands the possibilities for biocompatible and highly selective transformations involving substrates like this compound. rsc.org

The field continues to evolve, with ongoing efforts to develop novel organocatalysts and methodologies for the synthesis of complex molecules, including various heterocyclic compounds, from accessible precursors. nih.gov

Metal-Catalyzed Reactions with this compound Derivatives

This compound is a valuable precursor for synthesizing Schiff base ligands. These ligands are formed by the condensation of the aldehyde group with a primary amine. Schiff bases are highly versatile in coordination chemistry and catalysis because their electronic and steric properties can be easily tuned by selecting different amines for the condensation. tuwien.at They can stabilize a wide variety of transition metals, influencing the reactivity and selectivity of the resulting catalyst. catalysis.blog

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. savemyexams.com Schiff base complexes derived from this compound have been extensively studied as homogeneous catalysts for a variety of organic transformations. The resulting metal complexes, often featuring palladium, ruthenium, or even actinoids, exhibit significant catalytic activity. tuwien.atnih.govudsm.ac.tz

For instance, palladium-Schiff base complexes have proven to be excellent catalysts for Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. tuwien.at Ruthenium complexes incorporating Schiff base ligands have been developed for olefin metathesis, a powerful reaction for synthesizing complex molecules and polymers. udsm.ac.tz The design of these catalysts allows for fine-tuning of their activity and stability; for example, certain ruthenium-Schiff base catalysts can be designed to be "latent," becoming active only under specific conditions like heat, which is ideal for industrial processes. udsm.ac.tz

Table 1: Examples of Homogeneous Catalytic Systems with Schiff Base Ligands

| Metal Center | Ligand Type | Reaction Type | Key Findings |

| Palladium (Pd) | Schiff Base | Suzuki-Miyaura | An effective alternative to traditional phosphine (B1218219) ligands, offering high stability and activity. tuwien.at |

| Ruthenium (Ru) | Schiff Base | Olefin Metathesis | Creates stable and tunable catalysts; latent catalysts can be developed for industrial applications. udsm.ac.tz |

| Actinoids (Th, U) | Schiff Base | Various | An emerging area with applications in synthetic, supramolecular, and materials chemistry. nih.gov |

Heterogeneous catalysts operate in a different phase from the reactants and products, which offers significant practical advantages, most notably the ease of separating the catalyst from the reaction mixture for reuse. savemyexams.comappliedcatalysts.com This is a cornerstone of many large-scale industrial chemical processes. libretexts.org The general mechanism involves the adsorption of reactants onto the catalyst's active sites, the chemical reaction on the surface, and finally, the desorption of the products. appliedcatalysts.comunizin.org

A common strategy in developing heterogeneous catalysts is the immobilization of a successful homogeneous catalyst onto a solid support. udsm.ac.tz Schiff base metal complexes derived from this compound can be anchored to materials like silica, alumina, or polymers. libretexts.orgnih.gov This approach combines the high activity and selectivity of a molecular catalyst with the practical benefits of a heterogeneous system. The development of such supported catalysts aims to create single-site catalysts, where each active site is structurally identical, leading to more predictable and efficient catalysis. nih.gov The design of these catalysts often involves creating multifunctional materials where the support itself contributes to the catalytic process, for instance, by providing acidic or basic sites that work in concert with the metal center. rsc.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants are in the same phase (e.g., solution). savemyexams.com | Catalyst is in a different phase from reactants (e.g., solid catalyst, liquid reactants). savemyexams.com |

| Catalyst Separation | Often difficult and may require energy-intensive processes like distillation. | Simple physical separation (e.g., filtration). savemyexams.com |

| Reusability | Challenging due to separation difficulties. | Generally straightforward, leading to lower operational costs. appliedcatalysts.com |

| Active Sites | Well-defined and uniform, allowing for high selectivity. | Can be non-uniform, though modern methods aim for single-site catalysts. nih.gov |

| Mass Transfer | Generally fast, as reactants are in close contact with the catalyst. | Can be a limiting factor as reactants must diffuse to the catalyst surface. appliedcatalysts.com |

| Industrial Use | Common in specialty chemical synthesis. | Widespread in large-scale industrial processes (e.g., refining, bulk chemicals). libretexts.org |

Mechanistic Aspects of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is fundamental to improving catalyst performance. For metal-catalyzed reactions involving Schiff base ligands derived from this compound, the cycle typically involves a series of elementary steps where the metal center undergoes changes in its oxidation state and coordination environment.

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle often includes:

Oxidative Addition: The reactant (e.g., an aryl halide) adds to the low-valent metal center (e.g., Pd(0)), increasing the metal's oxidation state (to Pd(II)).

Transmetalation: A second reactant (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, replacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the initial low-valent palladium catalyst, which can then start a new cycle. unirioja.es

The Schiff base ligand, derived from this compound, plays a critical role throughout this cycle. Its steric bulk and electronic properties, which can be precisely modified, influence the rate and efficiency of each step. For example, electron-donating groups on the ligand can increase the electron density on the metal, potentially accelerating the oxidative addition step. Conversely, bulky substituents can promote the final reductive elimination step. In some systems, external agents like oxidants are also crucial for regenerating the active catalyst. unirioja.es

Rational Catalyst Design and Optimization

The development of new catalysts is transitioning from a trial-and-error approach to a more predictive, science-driven methodology known as rational catalyst design. nih.govrsc.org This field leverages a deep understanding of reaction mechanisms and structure-activity relationships to design and synthesize catalysts with desired properties from the ground up. nsf.gov The goal is to create highly efficient and selective catalysts by controlling the structure of the active site at a molecular level.

For catalysts derived from this compound, rational design involves the deliberate modification of the Schiff base ligand to optimize its interaction with the metal center and the substrates. This includes altering the electronic properties through the introduction of electron-withdrawing or electron-donating groups, as well as tuning the steric environment around the metal. udsm.ac.tz Computational modeling and high-throughput screening are increasingly used to predict the performance of new catalyst designs before they are synthesized in the lab. sc.edu

The core principle of rational catalyst design is the structure-reactivity relationship, which dictates that a catalyst's performance is a direct function of its molecular and electronic structure. frontiersin.org In catalytic systems using this compound derivatives, this relationship is explored by systematically modifying the ligand structure and observing the effect on catalytic activity, selectivity, and stability.

Table 3: Illustrative Structure-Reactivity Relationships in Schiff Base Catalysis

| Structural Modification on Ligand | Predicted Effect on Metal Center | Impact on Catalytic Performance |

| Addition of bulky groups (e.g., tert-butyl) near the coordination site. | Increases steric hindrance. | May enhance selectivity by controlling substrate approach; can promote reductive elimination. udsm.ac.tz |

| Introduction of electron-donating groups (e.g., -OCH₃) on the aromatic ring. | Increases electron density. | Can facilitate oxidative addition in cross-coupling reactions, potentially increasing reaction rate. |

| Introduction of electron-withdrawing groups (e.g., -NO₂) on the aromatic ring. | Decreases electron density, making the metal more electrophilic. | May alter the stability of intermediates and affect the overall catalytic turnover frequency. |

| Use of a chiral amine to form the Schiff base. | Creates a chiral coordination environment. | Enables enantioselective catalysis, crucial for pharmaceutical synthesis. frontiersin.org |

Advanced Analytical Methodologies in Research

Chromatographic Separation Techniques

Chromatography is a powerful laboratory technique for the separation of mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are among the most effective methods for the analysis of 5-Acetylsalicylaldehyde.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components in a liquid sample. researchgate.net For this compound, reverse-phase (RP) HPLC is a commonly employed method. sielc.com This technique utilizes a non-polar stationary phase and a polar mobile phase.

A specific HPLC method for the analysis of this compound involves the use of a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com The use of smaller 3 µm particle columns can be implemented for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The conditions for HPLC analysis can be tailored to achieve optimal separation and detection. Key parameters that are often optimized include the column type, mobile phase composition, flow rate, and detector wavelength. For instance, in the analysis of related salicylates, a C18 column is frequently used with a mobile phase of acetonitrile and water, adjusted to a specific pH with an acid like phosphoric acid or acetic acid. nih.govsigmaaldrich.cn Detection is typically carried out using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. nih.govsigmaaldrich.cn

Table 1: Example HPLC Parameters for Salicylate Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Bio SiL HL C18, 5 µm, 250 x 4.6 mm nih.gov | Ascentis Express OH5, 2.7 µm, 10 cm x 3.0 mm I.D. sigmaaldrich.cn |

| Mobile Phase | Acetonitrile:Water (25:75 v/v), pH 2.5 with phosphoric acid nih.gov | 10:90 Water:Acetonitrile with 2 mM ammonium (B1175870) acetate (B1210297), pH 7.0 with acetic acid sigmaaldrich.cn |

| Flow Rate | 2.0 mL/min nih.gov | 0.5 mL/min sigmaaldrich.cn |

| Detection | UV at 207 nm nih.gov | UV at 235 nm sigmaaldrich.cn |

| Column Temperature | Not Specified | 35 °C sigmaaldrich.cn |

| Injection Volume | Not Specified | 2 µL sigmaaldrich.cn |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the mass analysis capabilities of MS. wikipedia.org This hyphenated technique is highly valuable for the unambiguous identification and structural elucidation of compounds like this compound, especially in complex mixtures. ub.edupharmascholars.com

In an LC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. wikipedia.org Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for a wide range of molecules, including those that are non-volatile or thermally labile. ub.edupharmascholars.com For Mass-Spec (MS) compatible applications in the analysis of this compound, the phosphoric acid in the mobile phase is typically replaced with a volatile acid like formic acid. sielc.com

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that can be used for structural identification. ub.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental compositions. ub.edu Tandem mass spectrometry (MS/MS) can be used to further fragment selected ions, providing detailed structural information. ub.eduveedalifesciences.com

The application of LC-MS extends to various fields, including metabolomics, proteomics, environmental analysis, and pharmaceutical research. wikipedia.orgresearchgate.net For the analysis of aldehydes, derivatization is sometimes employed to improve detection sensitivity and specificity. researchgate.net However, the high sensitivity and selectivity of modern LC-MS/MS often make it the method of choice for the direct analysis of such compounds. veedalifesciences.comresearchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies